4-Methyl-2-phenyl-1,3-thiazol-5-amine
Overview
Description
4-Methyl-2-phenyl-1,3-thiazol-5-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry due to their potential therapeutic properties . This compound features a thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, along with an amine group at the 5-position.
Mechanism of Action
Target of Action
For instance, some thiazole derivatives have been found to act as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been found to control the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .
Pharmacokinetics
It’s known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to exhibit antitumor activities against various cell lines .
Action Environment
It’s known that the compound should be stored at 2-8°c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction is carried out under controlled conditions, often involving heating and the use of solvents like ethyl alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
4-Methyl-2-phenyl-1,3-thiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the methyl and amine groups, making it less versatile in certain reactions.
4-Methylthiazole: Lacks the phenyl and amine groups, limiting its biological activity.
2-Aminothiazole: Lacks the methyl and phenyl groups, affecting its chemical properties.
Uniqueness
4-Methyl-2-phenyl-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUISGYCYRYZPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249834-47-6 | |
Record name | 4-methyl-2-phenyl-1,3-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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